molecular formula C9H10O2<br>CH3COOCH2C6H5<br>CH3COOCH2C6H5<br>C9H10O2 B043277 Benzyl acetate CAS No. 140-11-4

Benzyl acetate

Cat. No. B043277
CAS RN: 140-11-4
M. Wt: 150.17 g/mol
InChI Key: QUKGYYKBILRGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05883290

Procedure details

A process for producing benzyl acetate by oxyacetoxylation of toluene with acetic acid and oxygen in a liquid phase in the presence of oxyacetoxylation-active catalyst, comprising steps of feeding toluene, acetic acid, and oxygen to an oxyacetoxylation reactor to cause reaction and to obtain an effluent from the reactor; introducing the effluent from the reactor to a gas-liquid separator to separate a gas phase mainly composed of oxygen and nitrogen and a liquid phase mainly composed of toluene, acetic acid, and benzyl acetate; introducing the liquid phase discharged from the gas-liquid separator to a starting material recovery column to separate the liquid phase by distillation into a column top distillate mainly composed of toluene and acetic acid and a column bottom liquid mainly composed of benzyl acetate; recycling the column top distillate from the starting material recovery column to the oxyacetoxylation reactor; introducing the column bottom liquid of the starting material recovery column to a low-boiler removal column to separate the column bottom liquid by distillation into a column top fraction mainly composed of benzaldehyde and a column bottom fraction mainly composed of benzyl acetate; introducing the column bottom fraction of the low-boiler removal column to a high-boiler removal column for distillation to obtain benzyl acetate from the column top thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=O.[C:10]([OH:13])(=[O:12])[CH3:11]>>[C:10]([O:13][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
to obtain an effluent from the reactor
ADDITION
Type
ADDITION
Details
introducing the effluent from the reactor to a gas-liquid separator
CUSTOM
Type
CUSTOM
Details
to separate a gas phase
ADDITION
Type
ADDITION
Details
introducing the liquid phase
CUSTOM
Type
CUSTOM
Details
to separate the liquid phase
DISTILLATION
Type
DISTILLATION
Details
by distillation into a column top distillate
ADDITION
Type
ADDITION
Details
introducing the column bottom liquid of the starting material recovery column
CUSTOM
Type
CUSTOM
Details
to a low-boiler removal column
CUSTOM
Type
CUSTOM
Details
to separate the column bottom liquid
DISTILLATION
Type
DISTILLATION
Details
by distillation into a column top fraction
ADDITION
Type
ADDITION
Details
introducing
CUSTOM
Type
CUSTOM
Details
the column bottom fraction of the low-boiler removal column
CUSTOM
Type
CUSTOM
Details
to a high-boiler removal column
DISTILLATION
Type
DISTILLATION
Details
for distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.